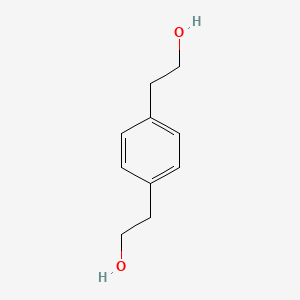

1,4-Benzoldiethanol

Übersicht

Beschreibung

1,4-Bis(2-hydroxyethyl)benzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,4-Bis(2-hydroxyethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(2-hydroxyethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Polymeren

1,4-Benzoldiethanol kann bei der Synthese von Polymeren verwendet werden. So kann es beispielsweise als Kettenverlängerer zur Herstellung von Dimethylsiloxan-Harnstoff-Urethan-Copolymeren dienen .

Herstellung von thermoplastischen Elastomeren

Diese Verbindung kann zur Herstellung von Poly(6-methyl-ε-caprolacton) verwendet werden, das ein wichtiges Zwischenprodukt für die Synthese von Polylactid-basierten thermoplastischen Elastomeren ist .

Herstellung von hochvernetzten Polymeren

This compound kann verwendet werden, um ein hochvernetztes Polymer namens HCP−BDM (Hyper-vernetztes Polymer-1,4-Benzoldiethanol) über Friedel-Crafts-Alkylierung in Gegenwart einer Lewis-Säure herzustellen .

Herstellung von sulfonierten polynuklearen aromatischen Harzen

Diese Verbindung kann bei der Herstellung von sulfonierten polynuklearen aromatischen Harzen verwendet werden .

Wirkmechanismus

- ADHs convert alcohols to aldehydes, while ALDHs further oxidize aldehydes to carboxylic acids. These enzymes play crucial roles in alcohol metabolism and detoxification .

- In biological systems, it likely binds to ADHs and ALDHs through hydrogen bonding and hydrophobic interactions. This binding affects their catalytic activity, altering alcohol metabolism .

- Downstream effects involve altered levels of aldehydes and carboxylic acids, which can impact cellular redox balance and signaling pathways .

- Its pharmacokinetic properties influence its bioavailability and duration of action .

- Cellular effects include changes in redox homeostasis, which may impact cell signaling and gene expression .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- 1,4-Benzenediethanol is likely absorbed via passive diffusion in the gastrointestinal tract. It distributes throughout the body, including the liver, where ADHs and ALDHs are abundant. The compound undergoes enzymatic metabolism by ADHs and ALDHs. Metabolites are excreted primarily in urine.

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

2-[4-(2-hydroxyethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZZJNPUANNABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407516 | |

| Record name | 1,4-Benzenediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5140-03-4 | |

| Record name | 1,4-Benzenediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,4-Bis(2-hydroxyethyl)benzene being explored as a component in novel polyesters?

A: The rising cost of petrochemicals and the need for sustainable alternatives have driven researchers to explore biomass-derived monomers for polymer synthesis []. 1,4-Bis(2-hydroxyethyl)benzene, a diol monomer, can be incorporated into polyesters, potentially imparting desirable properties like biodegradability and comparable performance to petroleum-based counterparts.

Q2: How does the incorporation of 1,4-Bis(2-hydroxyethyl)benzene affect the properties of the resulting copolyesters?

A: Research indicates that copolyesters synthesized with 1,4-Bis(2-hydroxyethyl)benzene and hexylene 2,5-thiophenedicarboxylate, denoted as PTBxHy, exhibited promising characteristics []. These copolyesters demonstrated high molecular weights, tunable glass transition temperatures (ranging from 69.4 to 105.5 °C), and melting points (ranging from 173.7 to 194.2 °C). The incorporation of 1,4-Bis(2-hydroxyethyl)benzene allowed control over the crystallinity and significantly influenced the thermal and mechanical properties of the copolyesters, leading to improved tensile strength and toughness compared to their homopolyester counterparts [].

Q3: What are the potential advantages of these novel copolyesters containing 1,4-Bis(2-hydroxyethyl)benzene in terms of sustainability?

A: The synthesized PTBxHy copolyesters demonstrated promising biodegradability []. Enzymatic hydrolysis studies using porcine pancreatic lipase (PP-L) resulted in substantial weight loss, suggesting that these materials could potentially degrade more readily in the environment compared to conventional petroleum-based polyesters. This biodegradability aspect is crucial for developing sustainable materials and mitigating plastic waste.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.